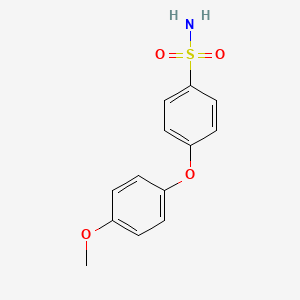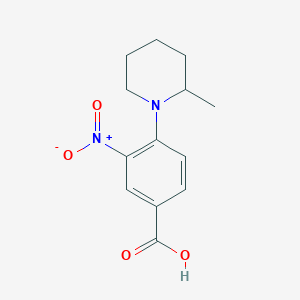
4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid
Vue d'ensemble
Description
4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid (MPN) is a nitrobenzoic acid derivative that is used in a variety of scientific research applications. It is a stable compound that can be synthesized in the laboratory and used in a variety of biochemical and physiological experiments.
Applications De Recherche Scientifique
LC-MS/MS Study of Degradation Processes
A study by Barchańska et al. (2019) utilized LC-MS/MS to investigate the stability and degradation pathways of nitisinone, a compound sharing the nitro group characteristic with 4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid. The research highlighted the importance of understanding the stability and degradation products of chemicals for their application in medicine, potentially offering insights into how 4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid might behave under various conditions (Barchańska et al., 2019).
Health Aspects of Chemical Compounds
Another review on the health aspects of methyl paraben by Soni et al. (2002) examined the absorption, metabolism, and excretion of chemical compounds used in foods, drugs, and cosmetics. This comprehensive review could provide a framework for understanding the potential health implications of using 4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid in various applications, given the importance of assessing the health risks associated with chemical exposure (Soni et al., 2002).
Photosensitive Protecting Groups
A review on photosensitive protecting groups by Amit et al. (1974) discussed the application of nitrobenzyl groups in synthetic chemistry, which are related to the nitro functional group in 4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid. Such compounds have promising applications in the development of light-sensitive materials, illustrating the potential for 4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid in creating novel materials or pharmaceuticals that respond to light (Amit et al., 1974).
Antioxidant Activity Analysis
The analytical methods used in determining antioxidant activity were reviewed by Munteanu and Apetrei (2021), highlighting the importance of assessing the antioxidant capacity of chemical compounds. Given the structural features of 4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid, understanding its antioxidant properties could be relevant for applications in food preservation, cosmetics, or pharmaceuticals (Munteanu & Apetrei, 2021).
Mécanisme D'action
Target of action
The target of a drug is typically a protein such as an enzyme or receptor. The drug binds to the target, influencing its activity and leading to therapeutic effects .
Mode of action
This refers to how the drug interacts with its target. For example, it might inhibit an enzyme, block a receptor, or activate a pathway .
Biochemical pathways
Drugs often affect biochemical pathways, which are series of chemical reactions occurring within a cell. By influencing these pathways, drugs can have wide-ranging effects .
Pharmacokinetics
This refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). These factors can greatly influence a drug’s bioavailability, or the amount of the drug that reaches its target .
Result of action
This is the outcome of the drug’s interaction with its target and its influence on biochemical pathways. It might involve changes at the molecular and cellular levels, leading to therapeutic effects .
Action environment
The environment in which a drug acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect how a drug behaves .
Propriétés
IUPAC Name |
4-(2-methylpiperidin-1-yl)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-4-2-3-7-14(9)11-6-5-10(13(16)17)8-12(11)15(18)19/h5-6,8-9H,2-4,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWPLXRYHKRNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1453935.png)

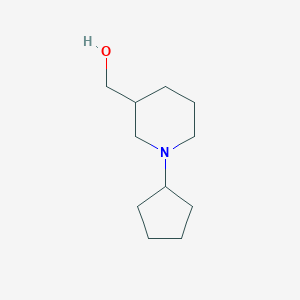
![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453942.png)

![3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B1453945.png)
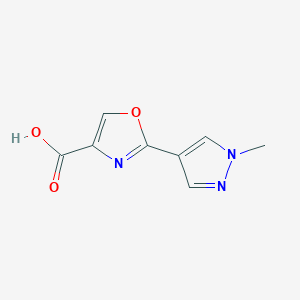
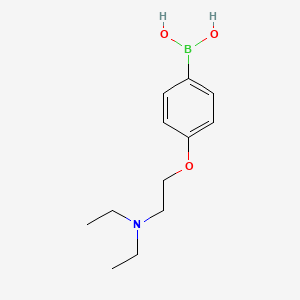
![4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline](/img/structure/B1453950.png)

